2-Chloro-N-ethyl-5-fluoronicotinamide
説明
Structure
3D Structure
特性
IUPAC Name |
2-chloro-N-ethyl-5-fluoropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O/c1-2-11-8(13)6-3-5(10)4-12-7(6)9/h3-4H,2H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMWCYXVJQWUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N=CC(=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
2-Chloro-N-ethyl-5-fluoronicotinamide chemical properties and synthesis
2-Chloro-N-ethyl-5-fluoronicotinamide: Chemical Properties, Synthesis, and Applications in Advanced Medicinal Chemistry
Executive Summary & Strategic Importance
In contemporary drug discovery, highly functionalized pyridine scaffolds serve as critical linchpins for the construction of complex aza-heterocycles. 2-Chloro-N-ethyl-5-fluoronicotinamide (CAS: 1694174-35-0)[1] is a privileged building block characterized by its precise substitution pattern: an ortho-chlorine, a meta-fluorine, and a C3-carboxamide. This specific electronic topography makes it an indispensable intermediate for synthesizing advanced bicyclic systems, such as pyrazolo[3,4-b]pyridines and imidazo[4,5-b]pyridines. These bicyclic cores are the pharmacophoric foundations of several high-profile therapeutics, including the soluble guanylate cyclase (sGC) stimulator Vericiguat[2] and the influenza PB2 polymerase inhibitor Pimodivir (VX-787)[3].
Physicochemical Profiling
Understanding the baseline quantitative data of 2-chloro-N-ethyl-5-fluoronicotinamide is essential for predicting its behavior in both synthetic workflows and downstream pharmacokinetic modeling.
| Property | Value / Description |
| Chemical Name | 2-Chloro-N-ethyl-5-fluoronicotinamide |
| CAS Registry Number | 1694174-35-0[1] |
| Molecular Formula | C₈H₈ClFN₂O |
| Molecular Weight | 202.61 g/mol |
| SMILES String | O=C(NCC)C1=C(Cl)N=CC(F)=C1[1] |
| Electrophilic Core | C2 position (Highly activated for SNAr) |
| Appearance | White to off-white crystalline solid |
Mechanistic Rationale in Scaffold Design
As a Senior Application Scientist, it is crucial to look beyond the structure and understand the causality of why this specific substitution pattern is selected in medicinal chemistry:
-
The C5-Fluorine (Metabolic Shielding): Fluorine exerts a strong inductive electron-withdrawing effect (-I) while donating electron density through resonance (+R). In the C5 position, it lowers the pKa of adjacent protons and significantly reduces the HOMO/LUMO energy levels of the pyridine ring. Most importantly, it blocks Cytochrome P450-mediated oxidative metabolism at the highly vulnerable C5 position, thereby extending the biological half-life of the downstream drug[3].
-
The C2-Chlorine (SNAr Activation): The C2 position is rendered extremely electrophilic. The synergistic electron-withdrawing effects of the adjacent pyridine nitrogen, the para-fluorine, and the meta-carboxamide create a deep partial positive charge at C2. This makes the chlorine an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr) with amines or hydrazines[2].
-
The C3-Amide (Directing & Cyclization Group): The N-ethyl amide not only provides a tunable hydrogen bond donor/acceptor for target protein binding but also acts as an intramolecular electrophile for subsequent cyclization events to form bicyclic structures.
Self-Validating Synthesis Protocol
The synthesis of 2-chloro-N-ethyl-5-fluoronicotinamide from commercially available 2-chloro-5-fluoronicotinic acid requires careful control of activation energy to prevent degradation. The following protocol utilizes a Vilsmeier-Haack intermediate to ensure mild, room-temperature activation.
Step-by-Step Methodology
Step 1: Acid Chloride Activation
-
Preparation: Suspend 2-chloro-5-fluoronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0 °C.
-
Catalysis: Add a catalytic amount (0.05 eq) of anhydrous N,N-dimethylformamide (DMF).
-
Causality: DMF reacts with the subsequent addition of oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent. This avoids the need for harsh heating (often required with thionyl chloride), which can cause decarboxylation or side reactions[2].
-
-
Activation: Dropwise add oxalyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validating Step: The reaction progress is visually validated by the evolution of CO and CO₂ gases. The cessation of bubbling indicates the complete conversion to 2-chloro-5-fluoronicotinoyl chloride.
-
-
Concentration: Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride.
Step 2: Amidation 5. Re-dissolution: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. 6. Acid Scavenging: Add triethylamine (Et₃N, 2.0 eq).
- Causality: Et₃N acts as a non-nucleophilic base to scavenge the HCl byproduct generated during amidation. Without Et₃N, the ethylamine would become protonated (forming an unreactive ammonium salt), stalling the reaction.
Nucleophilic Attack: Dropwise add ethylamine (2.0 M in THF, 1.5 eq). Stir for 1 hour at room temperature.
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to isolate the target compound.
Caption: Stepwise synthesis of 2-chloro-N-ethyl-5-fluoronicotinamide via acid chloride activation.Downstream Bicyclic Functionalization
The true utility of 2-chloro-N-ethyl-5-fluoronicotinamide lies in its capacity to undergo divergent cyclization.
-
Pyrazolo[3,4-b]pyridines: Reacting the C2-chlorine with hydrazine derivatives initiates an SNAr displacement. The resulting intermediate undergoes spontaneous or base-catalyzed intramolecular cyclization with the C3-amide (or a dehydrated nitrile derivative) to form the pyrazolo-pyridine core. This is the exact mechanistic pathway utilized to synthesize the sGC stimulator Vericiguat[2].
-
Imidazo[4,5-b]pyridines: Displacement of the C2-chlorine with a primary amine, followed by functionalization of the C3-amide (often via Curtius rearrangement of the parent acid to an isocyanate), yields the imidazopyridine scaffold essential for influenza PB2 inhibitors like VX-787[3].
Caption: Divergent cyclization pathways of 2-chloro-N-ethyl-5-fluoronicotinamide to bicyclic scaffolds.
Analytical Validation Standards
To ensure the integrity of the synthesized 2-chloro-N-ethyl-5-fluoronicotinamide, the following analytical benchmarks must be met:
-
LC-MS (ESI+): The theoretical exact mass is 202.03. The mass spectrum will display a distinct[M+H]⁺ peak at m/z 203.0, accompanied by a smaller peak at m/z 205.0 in a 3:1 ratio, confirming the presence of the ³⁵Cl and ³⁷Cl isotopes.
-
¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include a triplet at ~1.2 ppm (3H, -CH₃) and a multiplet/quartet at ~3.5 ppm (2H, -CH₂-) corresponding to the N-ethyl group. The pyridine ring will show two highly deshielded aromatic protons with characteristic H-F scalar coupling (typically J ~ 8-10 Hz for ortho/meta coupling to fluorine).
Sources
solubility of 2-Chloro-N-ethyl-5-fluoronicotinamide in common lab solvents
An In-Depth Technical Guide to the Solubility of 2-Chloro-N-ethyl-5-fluoronicotinamide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-N-ethyl-5-fluoronicotinamide, a substituted pyridine derivative of interest to researchers in synthetic chemistry and drug development. Recognizing the critical role of solubility in determining the viability of chemical compounds for various applications—from reaction kinetics to bioavailability—this document synthesizes theoretical principles with established experimental protocols. It offers a predictive solubility profile based on the molecule's structural attributes and the physicochemical properties of common laboratory solvents. Furthermore, this guide presents a detailed, field-proven methodology for the empirical determination of equilibrium solubility, ensuring that researchers can validate these predictions and generate reliable, reproducible data.
Introduction: The Imperative of Solubility
The journey of a chemical entity from laboratory synthesis to practical application is fundamentally governed by its physicochemical properties. Among these, solubility stands out as a cornerstone parameter. It dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques like crystallization and chromatography, and is a critical determinant of a compound's behavior in biological systems. For professionals in drug discovery, poor aqueous solubility can terminate the development of an otherwise promising candidate.
1.1 Profile of 2-Chloro-N-ethyl-5-fluoronicotinamide
2-Chloro-N-ethyl-5-fluoronicotinamide is a halogenated nicotinamide derivative. Its structure, featuring a pyridine core substituted with chloro and fluoro groups and an N-ethylamido side chain, suggests a molecule of moderate polarity with potential for a range of intermolecular interactions. Such compounds are often valuable as intermediates in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals. Understanding its solubility is the first step in unlocking its synthetic utility and potential applications.
1.2 The Foundational Principle: "Like Dissolves Like"
The solubility of a solute in a solvent is governed by the principle that substances with similar intermolecular forces are more likely to be miscible.[1] This principle is a useful heuristic for making initial predictions about solubility. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon forming new solute-solvent interactions. This guide will explore how the specific functional groups of 2-Chloro-N-ethyl-5-fluoronicotinamide mediate these interactions.
Physicochemical Profile and Theoretical Solubility Analysis
A molecule's structure is the primary determinant of its solubility. By dissecting the functional groups of 2-Chloro-N-ethyl-5-fluoronicotinamide, we can anticipate its behavior in different solvent environments.
2.1 Molecular Structure Deconstruction
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen's lone pair of electrons can act as a hydrogen bond acceptor.
-
N-ethylamide Group (-CONHCH₂CH₃): This is a key functional group. The nitrogen-bound hydrogen is a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This group imparts significant polarity.
-
Chloro and Fluoro Groups: These electron-withdrawing halogens influence the electronic distribution of the pyridine ring and increase the molecule's lipophilicity. The fluorine atom can also act as a weak hydrogen bond acceptor.
Based on these features, the molecule possesses both polar (amide, pyridine nitrogen) and nonpolar (aromatic ring, ethyl group, chlorine) characteristics, suggesting it will not be soluble at the extremes of the polarity spectrum but will favor solvents of intermediate to high polarity.
Gold Standard for Solubility Determination: The Equilibrium Shake-Flask Method
While theoretical predictions are valuable, empirical data is indispensable for scientific accuracy. The shake-flask method is the universally recognized gold standard for determining the thermodynamic equilibrium solubility of a compound.[2][3][4] Its authority stems from allowing the system to reach a true energetic minimum, providing a stable and reproducible solubility value.[3]
3.1 Rationale for the Shake-Flask Protocol
The core principle is to create a saturated solution in which the dissolved solute is in equilibrium with an excess of undissolved solid.[5] This ensures that the maximum amount of the compound has dissolved at a given temperature. The process is intentionally slow, often requiring 24 to 72 hours of agitation, to overcome any kinetic barriers to dissolution and ensure thermodynamic equilibrium is achieved.[4][5]
3.2 Detailed Experimental Protocol
This protocol outlines a self-validating system for generating high-quality solubility data.
Materials and Reagents:
-
2-Chloro-N-ethyl-5-fluoronicotinamide (solid, >98% purity)
-
Selected solvents (HPLC grade or equivalent)
-
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
-
Analytical balance
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[5]
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 2-Chloro-N-ethyl-5-fluoronicotinamide to a pre-weighed glass vial. The excess should be visually apparent throughout the experiment to ensure saturation.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker within an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for 24-72 hours.[5] It is advisable to take time points (e.g., 24, 48, 72 hours) to confirm that the measured solubility has reached a plateau, thereby verifying equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least one hour to let the excess solid settle. For robust separation, centrifuge the vials at high speed.[5]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial.[5] This step is critical to remove any remaining microscopic solid particles.
-
Dilution: Accurately dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method. The concentration of the solute is determined by comparing its peak area to a standard calibration curve generated from solutions of known concentrations.[5]
-
Data Reporting: Report the solubility in mass/volume units (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
3.3 Experimental Workflow Visualization
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Predictive Solubility Profile
In the absence of specific experimental data for 2-Chloro-N-ethyl-5-fluoronicotinamide, the following section provides a predictive analysis grounded in established chemical principles. These predictions serve as a well-founded starting point for experimental work.
4.1 Summary of Predicted Solubility in Common Lab Solvents
| Solvent | Solvent Class | Dielectric Constant (20°C) | Predicted Qualitative Solubility | Rationale for Prediction |
| Water | Polar Protic | 80.1 | Low | The molecule's nonpolar regions (chloro, ethyl, aromatic ring) likely limit solubility despite H-bonding potential. |
| Methanol | Polar Protic | 33.0 | High | Excellent H-bond donor/acceptor. Polarity is well-matched to the solute. |
| Ethanol | Polar Protic | 24.5 | High | Similar to methanol, provides favorable H-bonding interactions. |
| Isopropanol | Polar Protic | 19.9 | Moderate | Increased alkyl character reduces polarity compared to methanol, slightly decreasing solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very High | Highly polar solvent with strong H-bond accepting capability, effective at solvating the amide group. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Very High | Similar to DMSO, a strong polar aprotic solvent capable of disrupting solute-solute interactions. |
| Acetonitrile | Polar Aprotic | 37.5 | Moderate | Polar, but a weaker H-bond acceptor than DMSO/DMF. |
| Acetone | Polar Aprotic | 20.7 | Moderate to High | Good dipole moment, effective at dissolving moderately polar compounds. |
| Ethyl Acetate | Polar Aprotic | 6.0 | Moderate | Lower polarity limits its ability to solvate the highly polar amide group effectively. |
| Dichloromethane (DCM) | Chlorinated | 9.1 | Moderate | Intermediate polarity makes it a versatile solvent capable of some dipole interactions.[6] |
| Toluene | Nonpolar | 2.4 | Low to Poor | Lacks the polarity and H-bonding ability to effectively solvate the polar functional groups. |
| Hexane | Nonpolar | 1.9 | Poor / Insoluble | Van der Waals forces are insufficient to overcome the strong solute-solute interactions of the crystalline solid. |
4.2 Visualization of Solute-Solvent Interactions
The dominant intermolecular forces dictate solubility. The following diagram illustrates the predicted primary interactions between 2-Chloro-N-ethyl-5-fluoronicotinamide and representative solvent classes.
Caption: Dominant intermolecular forces influencing solubility.
Practical Implications
-
For Synthesis: Solvents like DMF and DMSO are predicted to be excellent choices for reaction media, ensuring the compound remains in solution.
-
For Purification: For chromatographic purification, a solvent system of intermediate polarity, such as ethyl acetate/hexane or dichloromethane/methanol, would likely provide good separation. For crystallization, a binary solvent system could be effective, such as dissolving the compound in a "good" solvent (e.g., acetone) and then slowly adding a "poor" solvent (e.g., hexane) to induce precipitation.
-
For Formulation: The predicted low aqueous solubility suggests that for any biological application, formulation strategies such as co-solvents, pH adjustment, or advanced delivery systems would be necessary.
Conclusion
2-Chloro-N-ethyl-5-fluoronicotinamide is predicted to exhibit the highest solubility in polar aprotic solvents like DMSO and DMF, and high solubility in polar protic solvents such as methanol and ethanol. Its solubility is expected to be moderate in solvents of intermediate polarity like acetone and dichloromethane, and poor in nonpolar solvents like hexane. This profile is a direct consequence of its molecular structure, which combines polar, hydrogen-bonding functional groups with nonpolar regions. While this guide provides a robust theoretical framework, it is imperative that these predictions are confirmed using the standardized equilibrium shake-flask method to generate the precise, reliable data required for rigorous scientific and development work.
References
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- Unknown. (2024). Solubility test for Organic Compounds.
- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
- Baek, K., Jeon, S. B., Kim, B. K., & Kang, N. S. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. J Pharm Sci Emerg Drugs, 6(1).
- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Biorelevant.com. Describes equilibrium solubility of a drug substance.
- Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
- Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate.
- Glavinas, H., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. PubMed.
- Avdeef, A. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- University of Rochester. COMMON SOLVENT PROPERTIES.
- Ashcroft, J., et al. (2020). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. American Chemical Society.
Sources
standardized experimental protocol for 2-Chloro-N-ethyl-5-fluoronicotinamide
Title: Standardized Experimental Protocol for 2-Chloro-N-ethyl-5-fluoronicotinamide: Handling, SNAr Derivatization, and Palladium-Catalyzed Cross-Coupling
Executive Summary
2-Chloro-N-ethyl-5-fluoronicotinamide (CAS: 1694174-35-0)[1] is a highly versatile, trifunctional building block widely utilized in medicinal chemistry and agrochemical development. The molecule features a highly electrophilic 2-chloro position, an inductively activating 5-fluoro group, and an N-ethyl carboxamide motif that frequently serves as a hydrogen bond donor/acceptor in kinase hinge-binding interactions. Because this compound serves as an intermediate rather than a final biological assay target, this application note provides a self-validating, step-by-step protocol guide for the two most critical chemical transformations of this scaffold: Nucleophilic Aromatic Substitution (SNAr)[2] and Suzuki-Miyaura cross-coupling[3].
Physicochemical Profiling & Mechanistic Rationale
| Property | Value |
| Chemical Name | 2-Chloro-N-ethyl-5-fluoronicotinamide |
| CAS Registry Number | 1694174-35-0[1] |
| Molecular Formula | C8H8ClFN2O |
| Molecular Weight | 202.61 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | Inert atmosphere, 2-8°C, protected from light |
Mechanistic Rationale: The 2-chloro position of the pyridine ring is highly activated toward nucleophilic attack and oxidative addition. This electrophilicity is synergistically enhanced by the electron-withdrawing nature of the pyridine nitrogen, the inductive effect of the 5-fluoro substituent, and the electron-withdrawing 3-carboxamide group.
In SNAr reactions, the formation of the anionic Meisenheimer complex is the rate-determining step; the 5-fluoro group stabilizes this intermediate, significantly lowering the activation energy barrier and allowing reactions to proceed under milder conditions than unactivated arenes [4]. In palladium-catalyzed cross-couplings, the 2-chloropyridine motif readily undergoes oxidative addition. However, α-halo-N-heterocycles can form stable, catalytically inactive dimeric species with certain transition metals [5]. Therefore, selecting a bidentate ligand with an appropriate bite angle (e.g., dppf) is critical to drive transmetalation and prevent catalyst poisoning[6].
Experimental Workflow Visualization
Workflow diverging 2-Chloro-N-ethyl-5-fluoronicotinamide into SNAr and Suzuki-Miyaura products.
Standardized Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Amines
Objective: Synthesize 2-amino-N-ethyl-5-fluoronicotinamide derivatives via displacement of the 2-chloro leaving group[2].
-
Step 1: Reagent Preparation & Baseline IPC. Dissolve 2-Chloro-N-ethyl-5-fluoronicotinamide (1.0 equiv, 0.5 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a 0.2 M concentration.
-
In-Process Control (IPC): Run baseline LC-MS to confirm the presence of the starting material (Expected m/z: 203.0 [M+H]+).
-
-
Step 2: Nucleophile and Base Addition. Add the primary or secondary amine nucleophile (1.5 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
-
Causality: DIPEA acts as a non-nucleophilic proton sponge. As the SNAr reaction proceeds, HCl is generated. DIPEA neutralizes this byproduct, preventing the reaction pH from dropping and ensuring the amine nucleophile remains in its active, unprotonated state.
-
-
Step 3: Thermal Activation. Seal the reaction vessel and heat to 80–100 °C using an oil bath or microwave reactor.
-
Causality: While the 2-chloro position is highly activated, thermal energy is required to overcome the steric hindrance of the adjacent N-ethyl carboxamide group and reach the transition state of the Meisenheimer complex [7].
-
-
Step 4: IPC Monitoring. After 4 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
-
Validation: The protocol is self-validating if the m/z 203.0 peak area is <5% and the new product mass dominates the chromatogram.
-
-
Step 5: Workup & Isolation. Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to remove NMP and DIPEA salts. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Synthesize 2-aryl-N-ethyl-5-fluoronicotinamide derivatives via Pd-catalyzed C-C bond formation[3].
-
Step 1: Reagent Assembly. In a microwave vial, combine 2-Chloro-N-ethyl-5-fluoronicotinamide (1.0 equiv, 0.5 mmol), the target arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).
-
Step 2: Solvent Addition & Degassing (Critical Step). Add a 4:1 mixture of 1,4-Dioxane and H2O (0.15 M). Sparge the mixture with Argon for 10 minutes.
-
Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. The addition of water is crucial to dissolve the K2CO3 base, which activates the boronic acid by forming a reactive boronate complex, facilitating transmetalation.
-
-
Step 3: Catalyst Addition & Heating. Quickly add Pd(dppf)Cl2 (0.05 equiv), seal the vial, and heat to 90–100 °C for 12–18 hours.
-
Causality: The dppf ligand's wide bite angle forces the palladium center into a geometry that accelerates reductive elimination, preventing the formation of stable, inactive Pd-dimers often seen with 2-chloropyridines [5].
-
-
Step 4: IPC Monitoring.
-
Visual Validation: The reaction should transition from a yellow/orange suspension to a dark red/brown solution, indicating active Pd(0) cycling. If a black precipitate (Pd black) forms early, the catalyst has decomposed.
-
Analytical Validation: LC-MS must show complete consumption of the m/z 203.0 peak.
-
-
Step 5: Workup & Isolation. Filter the crude mixture through a pad of Celite to remove palladium residues. Extract the filtrate with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography.
Quantitative Data & Reaction Parameters
The following table summarizes the expected quantitative outcomes and parameters for derivatizing 2-Chloro-N-ethyl-5-fluoronicotinamide using the standardized protocols above.
| Reaction Pathway | Reagent Class | Temp (°C) | Time (h) | Expected Yield (%) | Primary Byproducts |
| SNAr (Protocol A) | Primary Aliphatic Amines | 80 | 4 - 6 | 85 - 95 | Unreacted starting material |
| SNAr (Protocol A) | Secondary Amines | 100 | 8 - 12 | 70 - 85 | Trace hydrolysis product |
| Suzuki (Protocol B) | Electron-Rich Ar-B(OH)2 | 90 | 12 | 80 - 90 | Protodeboronation product |
| Suzuki (Protocol B) | Electron-Poor Ar-B(OH)2 | 100 | 18 | 65 - 80 | Homocoupled biaryl |
References
-
Bath University Research Portal. "Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition." ChemSusChem, 2015, 8(6), 1083-1087. URL:[Link]
-
ChemRxiv. "Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles." ChemRxiv, 2024. URL:[Link]
-
Royal Society of Chemistry. "Directed nucleophilic aromatic substitution reaction." Chem. Commun., 2024, 60, 14284-14287. URL:[Link]
-
American Chemical Society. "Ether-Imidazolium Carbenes for Suzuki–Miyaura Cross-Coupling of Heteroaryl Chlorides with Aryl/Heteroarylboron Reagents." Organic Letters, 2013, 15(11), 2716-2719. URL:[Link]
Sources
- 1. 1694174-35-0|2-Chloro-N-ethyl-5-fluoronicotinamide|BLD Pharm [bldpharm.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantitative Analysis of 2-Chloro-N-ethyl-5-fluoronicotinamide
Introduction
2-Chloro-N-ethyl-5-fluoronicotinamide is a substituted nicotinamide derivative of significant interest in pharmaceutical and agrochemical research. As with any biologically active compound, accurate and precise quantification is paramount for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and impurity profiling.[1] This document provides detailed application notes and validated protocols for the quantitative analysis of 2-Chloro-N-ethyl-5-fluoronicotinamide, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and adhere to guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3]
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the requisite sensitivity, selectivity, and robustness for the reliable quantification of the target analyte in various matrices.
Principle Analytical Methodologies
The choice of analytical technique is contingent upon the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the throughput needs.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the routine analysis of pharmaceutical compounds due to its high resolution, precision, and relatively low cost.[4] For 2-Chloro-N-ethyl-5-fluoronicotinamide, a reversed-phase HPLC method is recommended, which separates compounds based on their hydrophobicity.
Causality of Experimental Choices:
-
Reversed-Phase C18 Column: A C18 column is selected for its versatility and strong retention of moderately non-polar compounds like the target analyte.
-
Mobile Phase Composition: A mixture of acetonitrile (ACN) and water (or a suitable buffer) is a common mobile phase for reversed-phase chromatography. The organic modifier (ACN) is adjusted to achieve optimal retention and peak shape. A small amount of acid, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak symmetry by suppressing the ionization of any residual silanol groups on the stationary phase.[5]
-
UV Detection Wavelength: The selection of the detection wavelength is based on the UV absorbance spectrum of 2-Chloro-N-ethyl-5-fluoronicotinamide. The wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of trace levels in biological matrices, LC-MS/MS is the method of choice.[1][4] This technique combines the separation power of HPLC with the sensitive and specific detection capabilities of tandem mass spectrometry.
Causality of Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and semi-polar molecules like nicotinamide derivatives, minimizing fragmentation in the ion source and preserving the molecular ion.
-
Multiple Reaction Monitoring (MRM): MRM is a highly specific and sensitive detection mode in tandem mass spectrometry. It involves monitoring a specific precursor ion to product ion transition, which significantly reduces background noise and enhances the signal-to-noise ratio.
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification in Bulk Drug Substance
This protocol outlines a validated HPLC-UV method for the assay of 2-Chloro-N-ethyl-5-fluoronicotinamide in a bulk drug substance.
1. Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
2-Chloro-N-ethyl-5-fluoronicotinamide reference standard
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (typically around 260-280 nm for nicotinamides) |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution (e.g., 50 µg/mL): Accurately weigh a quantity of the bulk drug substance equivalent to about 25 mg of the analyte and dissolve it in a 500 mL volumetric flask with the mobile phase.
4. Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[2][6]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | ≤ 2.0% |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 and 10:1, respectively |
5. System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD%) of replicate injections | ≤ 2.0% |
Protocol 2: LC-MS/MS Method for Quantification in a Biological Matrix (e.g., Plasma)
This protocol describes a sensitive LC-MS/MS method for the quantification of 2-Chloro-N-ethyl-5-fluoronicotinamide in plasma, suitable for pharmacokinetic studies.
1. Instrumentation and Reagents:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.
-
Drug-free plasma for calibration standards and quality controls.
2. LC and MS Conditions:
Liquid Chromatography:
| Parameter | Condition |
|---|---|
| Column | C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (Tandem MS):
| Parameter | Condition |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of 2-Chloro-N-ethyl-5-fluoronicotinamide |
| Product Ion (Q3) | To be determined by infusion and product ion scan |
| Internal Standard MRM | Specific to the chosen internal standard |
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or quality control, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
4. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and a fixed amount of the internal standard into drug-free plasma.
-
A typical calibration curve might range from 0.1 to 1000 ng/mL.
5. Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
Visualization of Experimental Workflows
HPLC-UV Analysis Workflow
Caption: Workflow for HPLC-UV quantitative analysis.
LC-MS/MS Analysis Workflow
Caption: Workflow for LC-MS/MS quantitative analysis in a biological matrix.
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating. The inclusion of system suitability tests ensures that the analytical instrumentation is performing correctly before any samples are analyzed. Furthermore, the use of an internal standard in the LC-MS/MS method corrects for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the results. The validation parameters outlined are based on internationally recognized guidelines, ensuring that the methods are reliable and reproducible.[2][7]
Conclusion
The quantitative analysis of 2-Chloro-N-ethyl-5-fluoronicotinamide can be reliably achieved using either HPLC-UV or LC-MS/MS. The choice of method will depend on the specific application and required sensitivity. The protocols provided in this application note are robust starting points that can be adapted and optimized for specific laboratory conditions and sample matrices. Adherence to proper method validation and system suitability criteria is essential for generating high-quality, reliable data in a regulated environment.
References
-
International Conference on Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. [Link]
-
GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]
-
MDPI. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]
-
Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]
-
ResearchGate. Analytical Procedures for the Preparation, Isolation, Analysis and Preservation of Reduced Nicotinamides. [Link]
-
World Journal of Advanced Research and Reviews. Analytical method validation: A brief review. [Link]
-
SIELC Technologies. Nicotinamide. [Link]
-
Restek. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. [Link]
-
ResearchGate. HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. [Link]
Sources
- 1. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. scispace.com [scispace.com]
- 4. Nicotinamide Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wjarr.com [wjarr.com]
- 7. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
Application Note: Advanced HPLC Method Development and Validation for 2-Chloro-N-ethyl-5-fluoronicotinamide
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix Focus: Active Pharmaceutical Ingredients (API) and Synthetic Intermediates
Physicochemical Rationale & Separation Strategy
Developing a stability-indicating HPLC method for 2-Chloro-N-ethyl-5-fluoronicotinamide (CAS: 1694174-35-0)[1] requires moving beyond generic scouting gradients. The molecule presents a complex chromatographic profile due to three competing structural features:
-
The Pyridine Core: The electron-withdrawing nature of the chloro and fluoro groups at the 2- and 5-positions significantly depresses the pKa of the pyridine nitrogen. However, this nitrogen remains sufficiently basic to interact with unendcapped silanols on silica-based stationary phases, which is the primary cause of peak tailing in halogenated pyridines[2].
-
The N-ethyl Amide Moiety: This side chain introduces moderate polarity and acts as a hydrogen-bond donor/acceptor, necessitating a delicate balance of hydrophobic and polar retention mechanisms.
-
Halogen Hydrophobicity: The halogens increase the overall LogP, requiring a robust organic modifier for efficient elution.
The Causality of Method Choices
To counteract silanol interactions, we employ a highly acidic mobile phase (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA). TFA serves a dual purpose: it fully protonates the pyridine ring to ensure a uniform ionization state, and it acts as a volatile ion-pairing agent that dynamically coats residual silanols.
For the organic modifier, Acetonitrile (ACN) is strictly preferred over Methanol. Because the N-ethyl amide moiety is susceptible to hydrogen bonding, protic solvents like Methanol can engage in competitive hydrogen bonding with the amide, leading to broader peaks. ACN, an aprotic solvent, minimizes these secondary interactions while providing superior mass transfer kinetics due to its lower viscosity[3].
Quality-by-Design (QbD) Method Development Workflow
We utilize a QbD approach to ensure the method is robust against minor fluctuations in pH, temperature, and flow rate[3]. The logical progression of this development is mapped below.
Caption: QbD-driven HPLC method development workflow for halogenated nicotinamides.
The Self-Validating Analytical Protocol
A robust analytical method must be self-aware. We embed a self-validating System Suitability Test (SST) loop directly into the sequence architecture. The system is programmed to inject a resolution mixture containing the target API and its primary synthetic precursor, 2-chloro-5-fluoronicotinic acid. If the critical resolution ( Rs ) falls below 2.0, or if the tailing factor ( Tf ) exceeds 1.5, the Chromatography Data System (CDS) automatically halts the sequence. This prevents the generation of out-of-specification (OOS) data due to transient column equilibration issues.
Caption: Self-validating HPLC sequence loop ensuring continuous data integrity.
Step-by-Step Experimental Methodology
Reagents and Materials
-
Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Acetonitrile.
-
Diluent: Water/Acetonitrile (50:50, v/v).
-
Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent fully end-capped stationary phase.
Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 2-Chloro-N-ethyl-5-fluoronicotinamide reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume.
-
Working Standard (100 µg/mL): Transfer 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
SST Resolution Mixture: Spike 10 mL of the Working Standard with 100 µL of a 100 µg/mL solution of 2-chloro-5-fluoronicotinic acid.
Chromatographic Conditions
Table 1: Optimized Gradient Elution Profile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Curve | Rationale |
| 0.0 | 85 | 15 | Linear | Initial hold to focus polar impurities. |
| 2.0 | 85 | 15 | Isocratic | Stabilizes baseline prior to gradient. |
| 10.0 | 40 | 60 | Linear | Main elution window for the API. |
| 12.0 | 40 | 60 | Isocratic | Flushes highly retained hydrophobic degradants. |
| 12.1 | 85 | 15 | Step | Rapid return to initial conditions. |
| 16.0 | 85 | 15 | Isocratic | Column re-equilibration (minimum 5 column volumes). |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C (Controls thermodynamic retention and reduces backpressure).
-
Injection Volume: 10 µL
-
Detection: UV at 265 nm (Optimal wavelength for the halogenated pyridine chromophore).
System Suitability & Data Integrity
Before sample analysis proceeds, the system must autonomously verify the parameters outlined in Table 2.
Table 2: System Suitability Specifications (Self-Validation Criteria)
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution ( Rs ) | ≥2.0 | Ensures baseline separation from the closely eluting acid precursor. |
| Tailing Factor ( Tf ) | ≤1.5 | Confirms successful suppression of secondary silanol interactions. |
| %RSD of Area | ≤2.0% (n=6) | Validates injector precision and thermodynamic system stability. |
| Retention Time Drift | ≤1.0% | Verifies mobile phase mixing accuracy and pump consistency. |
Impurity Profiling & Forced Degradation
Under ICH Q2(R1) guidelines, the method was evaluated for its stability-indicating power. The table below summarizes the expected relative retention times (RRT) for the API and its primary degradants/impurities.
Table 3: Expected Retention Times and Impurity Profiling
| Analyte / Impurity | Expected RT (min) | RRT | Origin / Degradation Pathway |
| 2-Chloro-5-fluoronicotinic acid | 4.2 | 0.62 | Synthetic precursor / Base-catalyzed hydrolysis product. |
| Des-ethyl impurity | 5.5 | 0.81 | Synthetic byproduct (incomplete alkylation). |
| 2-Chloro-N-ethyl-5-fluoronicotinamide | 6.8 | 1.00 | Target API |
| Pyridine ring opening products | > 10.0 | > 1.47 | Oxidative degradation (Peroxide stress). |
References
-
Title: 1694174-35-0 | 2-Chloro-N-ethyl-5-fluoronicotinamide | BLD Pharm Source: bldpharm.com URL: 1
-
Title: Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions Source: benchchem.com URL: 2
-
Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: nih.gov (PubMed) URL: 3
Sources
Technical Support Center: Optimizing In Vitro Concentrations of 2-Chloro-N-ethyl-5-fluoronicotinamide
Introduction
Welcome to the technical support guide for 2-Chloro-N-ethyl-5-fluoronicotinamide. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for optimizing the in vitro concentration of this novel compound. As a substituted nicotinamide, this molecule holds potential for influencing a range of biological pathways, and precise concentration determination is paramount for generating reproducible and meaningful data.
This guide moves beyond a simple checklist, delving into the causal relationships behind experimental design and troubleshooting. We will explore the critical steps of establishing a robust assay, from fundamental compound handling to interpreting complex cellular responses.
Part 1: Foundational Knowledge & Initial Considerations
Understanding the physicochemical properties of 2-Chloro-N-ethyl-5-fluoronicotinamide and its parent scaffold is the first step toward successful experimental design.
The Nicotinamide Scaffold: A Biologically Privileged Core
Nicotinamide is a form of vitamin B3 and a fundamental component of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes are critical for hundreds of redox reactions in cellular metabolism. Derivatives of nicotinamide are known to interact with a variety of enzyme classes, making this a "privileged scaffold" in drug discovery.
The introduction of a chloro and a fluoro group, as in 2-Chloro-N-ethyl-5-fluoronicotinamide, can significantly alter the molecule's electronic properties, membrane permeability, and metabolic stability, potentially leading to novel biological activities.[1] For instance, the presence of a chloro atom can enhance the antimicrobial activity of acetamide molecules.[2] While the precise target of this specific derivative is not extensively documented, its structural similarity to other neonicotinoids suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs) or other NAD+-dependent enzymes.[3]
Critical First Steps: Compound Handling and Preparation
The integrity of your experiment begins with the integrity of your compound. Improper handling can lead to degradation, precipitation, and inaccurate concentrations, confounding downstream results.
Question: My compound is a powder. How do I properly prepare a stock solution?
Answer: Proper solubilization and storage are critical for experimental consistency.[4]
-
Consult the Datasheet: Always begin with the manufacturer's product data sheet for information on solubility and recommended solvents.[4] The most common solvents for small molecules are dimethyl sulfoxide (DMSO), ethanol, or sterile water/PBS.[4]
-
Solvent Selection: For 2-Chloro-N-ethyl-5-fluoronicotinamide, a high-purity, anhydrous DMSO is the recommended starting solvent due to the typically high solubility of organic small molecules.
-
Preparing a High-Concentration Stock:
-
Weigh the compound accurately using a calibrated analytical balance.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock, typically in the range of 10-50 mM. This minimizes the volume of solvent added to your cell cultures.
-
Ensure complete dissolution. This can be aided by gentle vortexing or brief sonication. Visually inspect the solution against a light source to ensure no particulates are present.
-
-
Aliquoting and Storage:
Part 2: The Experimental Workflow for Concentration Optimization
A systematic, multi-stage approach is essential to identify the optimal concentration range, balancing efficacy with potential cytotoxicity.
Caption: A two-phase workflow for optimizing in vitro compound concentration.
Table 1: Recommended Starting Concentrations for Range-Finding
| Concentration Range | Purpose | Dilution Factor | Notes |
| 10 µM - 100 µM | High-Dose Effects | 2x or 3x | Often used to establish top of the curve and identify potential off-target toxicity.[7] |
| 100 nM - 10 µM | Efficacy Screening | 3x or 5x | The most common range for initial screening of novel compounds.[8] |
| 1 nM - 100 nM | High-Potency Detection | 5x or 10x | Important for identifying highly potent molecules that may be missed at higher concentrations. |
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vitro concentration optimization.
Issues with Compound & Reagents
Question: I'm not observing any biological effect, even at high concentrations. What could be wrong?
Answer: A lack of activity can stem from several sources related to the compound itself or the assay setup.[5]
-
Possible Cause 1: Compound Degradation. The compound may have degraded due to improper storage or handling.
-
Possible Cause 2: Insolubility in Media. Even if dissolved in DMSO, the compound may precipitate when diluted into aqueous cell culture media.
-
Solution: After diluting your compound into the final working concentration in media, visually inspect it for any cloudiness or precipitate. You can also centrifuge the media and check for a pellet. If solubility is an issue, consider using a solubilizing agent or reducing the final concentration.
-
-
Possible Cause 3: Insufficient Incubation Time. The compound may require a longer duration to exert its biological effects.
-
Solution: Run a time-course experiment, testing multiple endpoints (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period for your specific assay.[4]
-
Unexpected Cellular Responses
Question: I'm seeing high levels of cell death across all my tested concentrations. How do I troubleshoot this?
Answer: Widespread cytotoxicity can mask the specific effects of your compound and indicates a problem with either off-target toxicity or the experimental conditions.
-
Possible Cause 1: Solvent Toxicity. While DMSO is widely used, concentrations above 0.5% can be toxic to many cell lines.
-
Solution: Critically check your dilution calculations. Ensure the final concentration of DMSO in your culture wells is kept low, typically ≤ 0.1%.[6] Remember to include a "vehicle control" (cells treated with the same final concentration of DMSO without the compound) in every experiment.
-
-
Possible Cause 2: Off-Target Effects. At high concentrations, small molecules can have off-target effects that lead to general toxicity.[6]
-
Solution: Perform a dose-response curve specifically for cytotoxicity using an assay like MTT or CellTiter-Glo.[6] Compare this to the dose-response for your target of interest. The goal is to find a "therapeutic window"—a concentration range where you see target engagement without significant cell death.
-
-
Possible Cause 3: Unhealthy Cells. The cells used in the assay may have been unhealthy from the start.
Assay & Data Interpretation Problems
Question: My results are highly variable between replicate wells and experiments. What can I do to improve consistency?
Answer: High variability undermines the reliability of your data. The cause is often procedural.
Caption: A decision tree for troubleshooting high experimental variability.
-
Solution 1: Optimize Cell Seeding. Uneven cell distribution is a common cause of variability.[9] After plating, allow the microplate to sit at room temperature on a level surface for 15-20 minutes before transferring to the incubator. This allows cells to settle evenly.
-
Solution 2: Mitigate Edge Effects. Evaporation from the outer wells of a 96-well plate can concentrate media components and your compound, leading to skewed results. Avoid using the outermost wells for experimental data points; instead, fill them with sterile PBS or media to create a humidity barrier.[9]
-
Solution 3: Standardize Assay Conditions. Ensure that all reagents are from consistent sources and lot numbers.[10] Use calibrated pipettes and handle cells gently to avoid mechanical stress.[10] Standardize incubation times precisely, as even small differences can affect results, especially in kinetic assays.[9]
Part 4: Key Experimental Protocol
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11] The principle involves the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by metabolically active cells.[11]
Materials:
-
Cells of interest
-
96-well clear-bottom tissue culture plates
-
2-Chloro-N-ethyl-5-fluoronicotinamide stock solution (in DMSO)
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of 2-Chloro-N-ethyl-5-fluoronicotinamide in culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for untreated cells (vehicle control) and medium-only (blank).[11]
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the log of the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
-
References
-
Fonte, V. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]
-
Multispan, Inc. Tips for Establishing Successful Cell-Based Assays: Part 1. Available at: [Link]
-
Leist, M., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology. Available at: [Link]
-
Bio-Rad. (2025, November 11). 10 Tips for Optimizing High-Throughput Flow Cytometry Assays. Bio-Radiations. Available at: [Link]
-
Institut Curie. Small molecules identification and optimization. Available at: [Link]
-
Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. Available at: [Link]
-
Pishvaian, M. J., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research. Available at: [Link]
-
Chan, K. (2017, February 1). Response to: Which concentrations-steps are the best for a series for screen in in vitro experiment. ResearchGate. Available at: [Link]
-
Weyermann, J., et al. (2005). An evaluation of the in vitro cytotoxicities of 50 chemicals by using an electrical current exclusion method versus the neutral red uptake and MTT assays. ATLA: Alternatives to Laboratory Animals. Available at: [Link]
- Al-Ostoot, F. H., et al. (2021). Design, synthesis, in vitro and computational analyses of anticancer nicotinamide derivatives. Journal of Receptors and Signal Transduction.
-
National Center for Biotechnology Information. 2-Chloro-5-fluoronicotinic acid. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. 2-chloro-N-ethylnicotinamide. PubChem Compound Database. Available at: [Link]
-
MilliporeSigma. Ethyl 5-chloro-2-fluoronicotinate. Available at: [Link]
-
Cimino, A. M., et al. (2021). A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health. Environmental Science and Pollution Research International. Available at: [Link]
-
Bio-Rad Antibodies. Troubleshooting - Flow Cytometry Guide. Available at: [Link]
-
MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]
-
de Farias, B. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules. Available at: [Link]
- Dow, M., et al. (2020).
- Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
da Silva, A. C. S., et al. (2020). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Anais da Academia Brasileira de Ciências. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. marinbio.com [marinbio.com]
- 10. biocompare.com [biocompare.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Assessing the Stability of 2-Chloro-N-ethyl-5-fluoronicotinamide in Biological Media
Welcome to the technical support guide for assessing the stability of 2-Chloro-N-ethyl-5-fluoronicotinamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth protocols, troubleshooting advice, and foundational knowledge to ensure the generation of robust and reliable stability data.
Section 1: Core Concepts in Compound Stability
1.1 Why In Vitro Stability Assessment is Critical
Before a compound can be effective in vivo, it must be sufficiently stable to reach its target. Early assessment of a compound's stability in biological matrices like plasma and liver microsomes is a cornerstone of drug discovery.[1] Unstable compounds may exhibit poor bioavailability and short half-lives, leading to misleading results in efficacy and safety studies.[2] Understanding the stability of 2-Chloro-N-ethyl-5-fluoronicotinamide helps predict its in vivo clearance, informs dose selection, and guides further chemical optimization.[3]
1.2 Predicted Degradation Pathways for 2-Chloro-N-ethyl-5-fluoronicotinamide
The structure of 2-Chloro-N-ethyl-5-fluoronicotinamide—featuring an amide bond and a halogenated pyridine ring—suggests two primary routes of metabolic degradation.
-
Amide Hydrolysis: The N-ethyl amide group is a potential target for hydrolytic enzymes, such as carboxylesterases and amidases, which are present in plasma and liver microsomes.[1][2][4] This cleavage would result in the formation of 2-chloro-5-fluoronicotinic acid and ethylamine. This is often a rapid metabolic pathway for compounds containing amide linkages.[1]
-
Oxidative Metabolism: The pyridine ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, which are highly concentrated in liver microsomes.[3][5][6] Potential oxidative reactions include hydroxylation of the pyridine ring or N-dealkylation of the ethyl group. While the carbon-fluorine bond is generally strong, CYP-mediated oxidative defluorination is a known, albeit less common, metabolic pathway for fluorinated aromatic compounds.[7][8][9][10]
Section 2: Frequently Asked Questions (FAQs)
Q1: Which biological matrix should I start with, plasma or microsomes?
A: It depends on your objective.
-
Plasma Stability: Start here if you are concerned about hydrolysis by circulating enzymes.[1][2] Compounds with susceptible functional groups like esters or amides should always be tested in plasma.[2] A high instability in plasma often indicates a short in vivo half-life regardless of hepatic metabolism.
-
Microsomal Stability: This assay is essential for evaluating Phase I metabolic stability, primarily mediated by CYP enzymes in the liver.[3][6][11] It is a key indicator of hepatic clearance, which is a major route of elimination for many drugs.[6]
Q2: Why is the addition of NADPH necessary for the microsomal stability assay?
A: NADPH (Nicotinamide adenine dinucleotide phosphate) is an essential cofactor for cytochrome P450 enzymes.[6][11] These enzymes require electrons to catalyze oxidative reactions, and NADPH provides the necessary reducing equivalents. Without NADPH, most CYP-mediated metabolism will not occur. Including a "minus cofactor" control is crucial to distinguish between CYP-mediated degradation and other instability factors like chemical degradation or metabolism by non-NADPH-dependent enzymes.[6]
Q3: What are the most common sources of variability in these assays?
A: Variability can arise from multiple sources. These include inconsistencies in microsome preparations between vendors or even batches, the age and handling of plasma, repeated freeze-thaw cycles of samples or reagents, and inaccuracies in pipetting, especially when preparing serial dilutions.[12][13] Using pooled plasma from multiple donors and well-characterized, quality-controlled microsomes can help minimize biological variability.[6]
Q4: My compound is poorly soluble. How does this affect the stability assay?
A: Poor aqueous solubility can lead to several issues. The compound may precipitate in the incubation buffer, reducing the actual concentration available to the enzymes and leading to an artificially low rate of metabolism.[12] It's crucial to ensure the final concentration of your organic solvent (typically DMSO) is low (e.g., ≤0.25%) to avoid precipitation and to not inhibit enzymatic activity.[2][6] If solubility is a major issue, you may need to test at a lower concentration.
Section 3: Experimental Protocols
These protocols represent standard industry practices and include self-validating controls.
3.1 Protocol: In Vitro Plasma Stability Assay
This protocol determines the stability of a compound in the presence of hydrolytic enzymes found in plasma.
Materials:
-
Test Compound Stock: 10 mM in DMSO
-
Control Compound Stock (e.g., Procaine for rapid hydrolysis, Warfarin for high stability): 10 mM in DMSO
-
Pooled Plasma (Human, Rat, or Mouse), thawed on ice
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) with a suitable internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plate and collection plates
-
Incubator set to 37°C
Procedure:
-
Prepare Compound Plate: Dilute the 10 mM stock of the test compound and control compounds to an intermediate concentration (e.g., 100 µM) in ACN or DMSO.
-
Initiate Reaction: In the incubation plate, add plasma. Pre-warm the plate at 37°C for 5-10 minutes.
-
To initiate the reaction, add a small volume of the intermediate compound stock to the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤0.25%.[2]
-
Time Points: Immediately after adding the compound, remove an aliquot for the 0-minute time point and quench it by adding it to a collection plate containing cold ACN with internal standard.[2]
-
Incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes), remove aliquots and quench them in the same manner.[2][14]
-
Sample Processing: Once all time points are collected, vortex the collection plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to precipitate proteins.[15]
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the remaining percentage of the parent compound.[3]
3.2 Protocol: In Vitro Liver Microsomal Stability Assay
This protocol evaluates metabolic stability mediated by enzymes in liver microsomes, primarily CYPs.
Materials:
-
Test Compound and Control Stocks (e.g., Verapamil for high clearance, Warfarin for low clearance): 10 mM in DMSO
-
Pooled Liver Microsomes (Human, Rat, or Mouse), 20 mg/mL stock, thawed on ice
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Acetonitrile (ACN) with a suitable internal standard (IS)
-
96-well plates, incubator shaker
Procedure:
-
Prepare Master Mix: In a tube on ice, prepare a master mix containing phosphate buffer and liver microsomes to a final protein concentration of 0.5 mg/mL.[6]
-
Set Up Incubation Plate: Add the master mix to wells of a 96-well plate. Add the test compound to achieve a final concentration of 1 µM.
-
Control Wells: Include "minus cofactor" controls for each compound, where the NADPH regenerating system will be replaced with buffer.[6]
-
Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes with shaking.
-
Initiate Reaction: Add the NADPH regenerating system to all wells except the "minus cofactor" controls to start the reaction.
-
Time Points: Immediately take the 0-minute sample and quench in a collection plate containing cold ACN with IS. Continue incubation at 37°C, taking subsequent samples at specified time points (e.g., 5, 15, 30, 45 minutes).[6]
-
Sample Processing & Analysis: Follow steps 6 and 7 from the Plasma Stability protocol.
Section 4: Troubleshooting Guide
Problem 1: My compound disappears rapidly in the microsomal assay, even in the "minus cofactor" control.
-
Potential Cause 1: Chemical Instability. The compound may be unstable at the pH (7.4) and temperature (37°C) of the assay buffer.[16][17]
-
Solution: Test the compound's stability in buffer alone, without any microsomes or cofactors, under the same conditions. If it degrades, the issue is chemical, not metabolic.
-
-
Potential Cause 2: Non-NADPH-Dependent Enzymatic Degradation. Liver microsomes contain enzymes other than CYPs, such as UDP-glucuronosyltransferases (UGTs) or carboxylesterases, that do not require NADPH.[6] The amide bond of your compound is a prime suspect for hydrolysis by microsomal esterases/amidases.
-
Solution: Compare the degradation rate in the "minus cofactor" control to the buffer-only control. If degradation is faster with microsomes present (but without NADPH), it points to non-CYP enzymatic activity.
-
-
Potential Cause 3: Contamination. Contamination in the buffer or reagents could be a factor.
-
Solution: Prepare fresh reagents and use sterile equipment.
-
Problem 2: The recovery of my compound at the 0-minute time point is very low (<70%).
-
Potential Cause 1: Poor Solubility/Precipitation. The compound may be precipitating out of the solution upon addition to the aqueous buffer.
-
Solution: Visually inspect the wells for precipitation. Lower the compound concentration or slightly increase the co-solvent percentage (while ensuring it doesn't exceed levels that inhibit enzymes, typically <1%).
-
-
Potential Cause 2: Non-specific Binding. The compound may be binding to the plastic walls of the incubation plate.
-
Solution: Use low-binding polypropylene plates. You can also include a small amount of bovine serum albumin (BSA) in the buffer to reduce non-specific binding, but be aware this can also affect enzyme kinetics.
-
-
Potential Cause 3: Extremely Rapid Degradation. The compound could be so unstable that significant degradation occurs almost instantly.
-
Solution: Quench the 0-minute time point before adding the enzyme/plasma (i.e., add compound to the quench solution, then add the matrix). This provides a true 100% reference.
-
Problem 3: I am observing high variability between my replicates.
-
Potential Cause 1: Pipetting Errors. Inaccurate or inconsistent pipetting, especially of small volumes of concentrated stocks, is a common culprit.
-
Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like plasma or microsomal stocks. Prepare master mixes to minimize well-to-well variability.
-
-
Potential Cause 2: Incomplete Mixing. Failure to adequately mix the contents of the wells after adding the compound or cofactor can lead to inconsistent reaction rates.
-
Solution: Gently vortex or shake the plate after each addition step and during incubation.
-
-
Potential Cause 3: Edge Effects. Wells on the outer edges of a 96-well plate can experience different evaporation rates and temperature fluctuations.
-
Solution: Avoid using the outer wells for samples. Fill them with buffer or water to create a humidity barrier.
-
Section 5: Data Analysis and Interpretation
5.1 Calculating Key Parameters
The primary data output is the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the Data: Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the Slope: The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate Half-Life (t½): The half-life is the time it takes for 50% of the compound to be eliminated.
-
Formula: t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): This represents the rate of metabolism in the in vitro system.
-
Formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)[5]
-
5.2 Sample Data Presentation
Quantitative stability data should be summarized in a clear, tabular format.
| Compound | Matrix | t½ (min) | % Remaining at 60 min | CLint (µL/min/mg protein) |
| 2-Chloro-N-ethyl-5-fluoronicotinamide | Human Plasma | >120 | 95.2% | N/A |
| 2-Chloro-N-ethyl-5-fluoronicotinamide | Human Liver Microsomes | 45.8 | 29.5% | 30.3 |
| Warfarin (Control) | Human Liver Microsomes | >120 | 91.5% | <5.0 |
| Verapamil (Control) | Human Liver Microsomes | 12.5 | <5% | 110.9 |
Section 6: Visualizing Workflows and Pathways
Diagrams help clarify complex processes and relationships.
Caption: General experimental workflow for in vitro stability assays.
Caption: Potential metabolic pathways for 2-Chloro-N-ethyl-5-fluoronicotinamide.
References
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Retrieved from [Link]
-
Li, W., & Zhang, J. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Therapeutic Drug Monitoring, 31(2), 249-259. Retrieved from [Link]
-
Zhang, Y., Mokkawes, T., & de Visser, S. P. (2023). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Chemistry – A European Journal, 29(70), e202302196. Retrieved from [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]
-
University of Manchester. (2023). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Research Explorer. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Li, W., & Zhang, J. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Therapeutic Drug Monitoring, 31(2), 249-259. Retrieved from [Link]
-
Zhang, Y., Mokkawes, T., & de Visser, S. P. (2023). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Angewandte Chemie International Edition, 62(51), e202312678. Retrieved from [Link]
-
Brown, J. A., & Page, B. D. G. (2025). Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. Vascular Pharmacology, 168, 108380. Retrieved from [Link]
-
Li, W., & Zhang, J. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. Retrieved from [Link]
-
Evotec. (n.d.). Plasma Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
ACS Publications. (2021). Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
Das, S. C., et al. (2010). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. Retrieved from [Link]
-
Al-Saeed, M. (2021). "Drug Stability and factors that affect on the drug stability" Review BY. ResearchGate. Retrieved from [Link]
-
Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 721-731. Retrieved from [Link]
-
Kaiser, J. P., & Boll, M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiology and Molecular Biology Reviews, 60(3), 483-498. Retrieved from [Link]
-
Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Mouse. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability. Retrieved from [Link]
-
Gube, M., et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 25(22), 5438. Retrieved from [Link]
-
Frazer, J. (1979). Determination of nikethamide and N-ethylnicotinamide in the blood and urine of greyhounds. Journal of Chromatography A, 172, 323-329. Retrieved from [Link]
-
Schorah, C. J., et al. (2004). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Chromatography B, 808(1), 133-139. Retrieved from [Link]
-
Luo, L., et al. (2018). LC–MS/MS assay for N 1 -methylnicotinamide in humans, an endogenous probe for renal transporters. Bioanalysis, 10(10), 747-758. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-chloro-N-ethylnicotinamide. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
McNally, A., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Retrieved from [Link]
-
MDPI. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Retrieved from [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
-
McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 759-764. Retrieved from [Link]
-
Song, J., et al. (2012). Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection. Journal of Chromatographic Science, 50(9), 817-823. Retrieved from [Link]
-
MDPI. (2018). Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridinium. Retrieved from [Link]
-
McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. ResearchGate. Retrieved from [Link]
-
MDPI. (2018). Amide Bond Activation of Biological Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Immobilization protects enzymes from plasma-mediated inactivation. PMC. Retrieved from [Link]
-
Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels. PMC. Retrieved from [Link]
-
MATEC Web of Conferences. (2017). Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection. Retrieved from [Link]
-
Frontiers. (2023). Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. Retrieved from [Link]
Sources
- 1. Plasma Stability Assay - Enamine [enamine.net]
- 2. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. protocols.io [protocols.io]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. citedrive.com [citedrive.com]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. scialert.net [scialert.net]
- 13. researchgate.net [researchgate.net]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
identification of potential degradation products of 2-Chloro-N-ethyl-5-fluoronicotinamide
Welcome to the Analytical Troubleshooting and Methodology Center. This guide is designed for analytical scientists and drug development professionals tasked with developing stability-indicating methods and identifying degradation products of 2-Chloro-N-ethyl-5-fluoronicotinamide (CAS: 1694174-35-0).
By synthesizing fundamental organic chemistry with advanced LC-MS/MS workflows, this guide provides a self-validating system to ensure your forced degradation studies are accurate, reproducible, and regulatory-compliant.
Part 1: Frequently Asked Questions (Fundamental Chemistry)
Q: What are the primary degradation pathways of 2-Chloro-N-ethyl-5-fluoronicotinamide under stress conditions? A: The degradation of this molecule is driven by two highly reactive sites: the N-ethylamide group and the 2-chloro substituent.
-
Nucleophilic Aromatic Substitution ( SNAr ): The pyridine ring is highly electron-deficient. The strongly electron-withdrawing fluorine at position 5 further activates the 2-position toward nucleophilic attack. Under basic conditions, hydroxide ions rapidly displace the chloride, forming 2-hydroxy-N-ethyl-5-fluoronicotinamide (which tautomerizes to its stable pyridone form)[1].
-
Amide Hydrolysis: Under strong acidic or basic stress at elevated temperatures, the C-N amide bond cleaves to yield 2-chloro-5-fluoronicotinic acid and ethylamine[2].
-
Oxidation: Exposure to peroxides typically leads to N-oxidation of the pyridine nitrogen.
Q: What regulatory guidelines dictate the parameters for our forced degradation studies? A: Forced degradation (stress testing) must align with the ICH Q1A(R2) guideline, which mandates testing under hydrolytic (acid/base), oxidative, thermal, and humidity stress[3]. The goal is to achieve 5–20% degradation to elucidate pathways without causing secondary, non-physiologically relevant destruction[4]. Additionally, photostability must be assessed per ICH Q1B , requiring exposure to 1.2 million lux-hours of visible light and 200 W-hr/m² of UV light[5].
Part 2: Troubleshooting Guide (LC-MS/MS Workflows)
Issue 1: Poor chromatographic retention or peak tailing of polar degradation products.
-
Cause: The primary hydrolytic degradant, 2-chloro-5-fluoronicotinic acid, is highly polar and ionizes readily. On standard C18 columns using conventional mobile phases (e.g., 0.1% formic acid), it elutes near the void volume, leading to ion suppression and poor peak shape[6].
-
Solution: Switch to a polar-embedded C18 column (e.g., Waters HSS T3) or utilize Hydrophilic Interaction Liquid Chromatography (HILIC). For reversed-phase MS compatibility, use a 10 mM ammonium formate buffer adjusted to pH 3.0 to keep the carboxylic acid protonated while maintaining volatility.
Issue 2: Ambiguous MS/MS fragmentation preventing the distinction between isobaric degradants.
-
Cause: If both the amide and the chloro group hydrolyze, you form 2-hydroxy-5-fluoronicotinic acid. Depending on the sequence of degradation, intermediate isobaric species might form in the mass spectrometer source.
-
Solution: Rely on high-resolution mass spectrometry (HRMS) such as Q-TOF or Orbitrap to obtain exact mass data (< 5 ppm error). Utilize the isotopic signature of chlorine (the characteristic 3:1 ratio of 35Cl to 37Cl ). If the M+2 isotope peak disappears in the degradant's mass spectrum, it definitively proves the nucleophilic displacement of the chlorine atom.
Issue 3: Degradation occurring during sample preparation rather than the stress test.
-
Cause: Nicotinamide derivatives can undergo thermal base-catalyzed hydrolysis during aggressive sample concentration (e.g., evaporating basic solutions at >40°C)[2].
-
Solution (Self-Validating Protocol): Always neutralize stress samples immediately after the designated time point. For example, neutralize 0.1N NaOH with an exact equivalent of 0.1N HCl before transferring to the autosampler vial. Maintain autosampler temperatures at 4°C to halt any residual kinetic reactions.
Part 3: Experimental Protocols
Protocol A: ICH-Compliant Forced Degradation Setup
Objective: Generate a 5–20% degradation profile for method validation.
-
Preparation: Prepare a 1.0 mg/mL stock solution of 2-Chloro-N-ethyl-5-fluoronicotinamide in a mass-spec compatible co-solvent (e.g., 20% Acetonitrile / 80% Water).
-
Acid Hydrolysis: Mix 1 mL stock with 1 mL 0.2N HCl. Incubate at 60°C for 24–48 hours. Neutralize with 1 mL 0.2N NaOH.
-
Base Hydrolysis: Mix 1 mL stock with 1 mL 0.2N NaOH. Incubate at 60°C for 2–6 hours (monitor closely, as SNAr is rapid). Neutralize with 1 mL 0.2N HCl.
-
Oxidation: Mix 1 mL stock with 1 mL 6% H2O2 . Incubate at room temperature for 24 hours. Dilute 1:10 with mobile phase prior to injection to prevent oxidative damage to the LC column.
-
Photolysis: Expose solid API and a 1.0 mg/mL solution to 1.2M lux-hours VIS and 200 W-hr/m² UV per ICH Q1B. Use a dark control wrapped in aluminum foil[7].
Protocol B: LC-MS/MS Method for Degradant Identification
-
Column: Waters ACQUITY UPLC HSS T3 (100 × 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic acid.
-
Gradient: 2% B hold for 1 min, ramp to 60% B over 8 mins, ramp to 95% B over 2 mins, re-equilibrate. Flow rate: 0.4 mL/min.
-
MS Conditions: Positive/Negative polarity switching ESI. Monitor for the loss of the ethylamine group (-45 Da) and the loss of HCl (-36 Da) in MS/MS mode.
Part 4: Data Presentation
Table 1: Expected Degradation Products and HRMS Characteristics
| Degradation Pathway | Degradant Name | Chemical Formula | Exact Mass (Da) | Expected [M+H]⁺ m/z | Key MS/MS Fragments |
| Parent API | 2-Chloro-N-ethyl-5-fluoronicotinamide | C8H8ClFN2O | 202.0309 | 203.0382 | 158.0, 130.0 |
| Amide Hydrolysis | 2-Chloro-5-fluoronicotinic acid | C6H3ClFNO2 | 174.9836 | 175.9909 | 158.0 (- H2O ), 130.0 |
| Nucleophilic Sub. | 2-Hydroxy-N-ethyl-5-fluoronicotinamide | C8H9FN2O2 | 184.0648 | 185.0721 | 140.0 (-Ethylamine) |
| Double Hydrolysis | 2-Hydroxy-5-fluoronicotinic acid | C6H4FNO3 | 157.0175 | 158.0248 | 140.0 (- H2O ), 112.0 |
| Oxidation | Pyridine N-oxide derivative | C8H8ClFN2O2 | 218.0258 | 219.0331 | 203.0 (-O), 158.0 |
Note: The presence of the 37Cl isotope peak (approx. 33% intensity of the monoisotopic peak) will be absent in the Nucleophilic Substitution and Double Hydrolysis products.
Part 5: Visualizations
Fig 1: ICH-compliant forced degradation and LC-MS/MS analytical workflow.
Fig 2: Predicted chemical degradation pathways of 2-Chloro-N-ethyl-5-fluoronicotinamide.
References
-
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors (Highlights nucleophilic substitution of 2-chloro-5-fluoronicotinic acid derivatives). Molecules (via PMC). URL:[Link]
-
Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside (Highlights base-catalyzed hydrolysis of nicotinamides). Food & Nutrition Research. URL:[Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass Laboratories. URL:[Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline . European Medicines Agency (EMA). URL:[Link]
-
LC-MS–MS Simultaneous Determination of Niacin, Niacinamide and Nicotinuric Acid in Human Plasma . ResearchGate. URL:[Link]
Sources
- 1. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. memmert.com [memmert.com]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. certified-laboratories.com [certified-laboratories.com]
Advanced Methodologies for Validating the Biological Target of 2-Chloro-N-ethyl-5-fluoronicotinamide (CNEFN)
2-Chloro-N-ethyl-5-fluoronicotinamide (CNEFN; CAS: 1694174-35-0) is a highly versatile fluorinated nicotinamide building block. In modern drug discovery, nicotinamide pharmacophores are frequently utilized in the design of kinase inhibitors, PARP inhibitors, and GPCR modulators. However, when a CNEFN-derived compound emerges as a hit from a phenotypic screen, translating it into a validated lead requires rigorous target deconvolution and validation.
As an Application Scientist, the challenge is not merely identifying a binding partner, but proving that the interaction is physiologically relevant, kinetically sound, and functionally responsible for the observed phenotype. This guide objectively compares state-of-the-art methodologies for validating the biological target of CNEFN-derived probes, providing field-proven insights and self-validating experimental protocols.
Comparative Analysis of Target Validation Methodologies
To establish a robust structure-activity relationship (SAR) and mitigate off-target toxicity, a multi-orthogonal approach is required. Relying on a single biochemical assay often leads to false positives due to the artificial nature of purified protein systems. Below is an objective comparison of the four primary methodologies used to validate the targets of small-molecule probes like CNEFN.
Method A: Photoaffinity Labeling (PAL) coupled with Chemoproteomics
Mechanism: A CNEFN analog is synthesized containing a photoreactive group (e.g., diazirine) and a click-chemistry handle (e.g., alkyne). Upon UV irradiation, the probe covalently cross-links to its direct protein interactors in live cells. The targets are then enriched via click-chemistry and identified using quantitative LC-MS/MS[1]. Causality & Advantage: This is the gold standard for unbiased target deconvolution. By performing the cross-linking in live cells, you capture the interaction in its native environment, preserving transient or complex-dependent binding that would be lost in cell lysates[2].
Method B: Cellular Thermal Shift Assay (CETSA)
Mechanism: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm ). Cells treated with the CNEFN derivative are subjected to a thermal gradient, and the remaining soluble (folded) target protein is quantified[3]. Causality & Advantage: CETSA provides direct evidence of intracellular target engagement without requiring chemical modification of the CNEFN scaffold. It is critical for confirming that the drug actually crosses the cell membrane and reaches its target at physiologically relevant concentrations[3].
Method C: Surface Plasmon Resonance (SPR)
Mechanism: SPR is an optical technique that measures changes in the refractive index near a sensor surface in real-time. The target protein is immobilized, and the CNEFN derivative is flowed over the surface[4]. Causality & Advantage: While CETSA and PAL prove engagement, SPR provides the kinetic architecture of the binding event ( KD , kon , koff ). A compound with a slow off-rate ( koff ) often translates to prolonged in vivo efficacy, making SPR indispensable for lead optimization[4].
Method D: CRISPR-Cas9 Functional Knockout
Mechanism: The putative target gene identified by PAL or CETSA is knocked out using CRISPR-Cas9. The cells are then treated with the CNEFN derivative. Causality & Advantage: If the compound's phenotypic effect (e.g., cell death, cytokine suppression) is abolished in the knockout line, the target is functionally validated. This proves the binding event is the cause of the phenotype, not a bystander effect.
Quantitative Data Presentation: Methodology Comparison
The following table summarizes the operational parameters and outputs of each methodology to aid in experimental design.
| Methodology | Primary Output | Physiological Relevance | Throughput | Relative Cost | Best Use Case for CNEFN |
| PAL-Chemoproteomics | Unbiased Target ID | Very High (Live Cells) | Low | Very High | Initial deconvolution of phenotypic hits |
| CETSA | Target Engagement ( ΔTm ) | High (Live Cells) | Medium-High | Moderate | Confirming intracellular binding of unmodified drug |
| SPR | Binding Kinetics ( KD , kon , koff ) | Low (Purified Protein) | High | High | Quantifying binding affinity and residence time |
| CRISPR-Cas9 KO | Functional Dependency | Very High (Live Cells) | Low-Medium | Moderate | Linking target binding to the observed phenotype |
Experimental Workflows and Logical Relationships
To build a self-validating system, these methodologies must be executed in a logical sequence. Unbiased identification (PAL) must precede engagement confirmation (CETSA), which is then kinetically quantified (SPR) and functionally linked (CRISPR).
Caption: Workflow for unbiased target deconvolution and validation of CNEFN derivatives.
Step-by-Step Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for CNEFN Target Engagement
This protocol is designed to validate that the CNEFN derivative engages its putative target inside living cells.
Scientific Rationale: We perform the thermal challenge on intact cells rather than lysates. This preserves the intracellular concentration of metabolites, ATP, and native protein complexes, which can drastically alter the apparent binding affinity compared to purified systems[3].
-
Cell Treatment: Seed target cells (e.g., HEK293T) in a 6-well plate. Treat with the CNEFN derivative (e.g., 10 µM) or DMSO vehicle control for 1 hour at 37°C. Causality: 1 hour allows sufficient time for membrane permeation and steady-state target binding.
-
Harvesting: Wash cells with PBS and resuspend in PBS supplemented with protease inhibitors. Aliquot equal volumes of the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Causality: The 3-minute duration ensures thermal equilibrium is reached, causing unbound proteins to unfold and aggregate.
-
Lysis: Add a non-denaturing lysis buffer (e.g., 0.4% NP-40) and subject the tubes to three freeze-thaw cycles using liquid nitrogen. Causality: Mild lysis prevents the artificial resolubilization of thermally aggregated proteins.
-
Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Causality: High-speed centrifugation pellets the denatured/aggregated proteins, leaving only the stable, folded target protein in the supernatant.
-
Quantification: Analyze the soluble fraction via Western Blot or targeted Mass Spectrometry. Plot the relative protein abundance against temperature to calculate the thermal shift ( ΔTm ).
Caption: Cellular Thermal Shift Assay (CETSA) mechanism for quantifying target engagement.
Protocol 2: Surface Plasmon Resonance (SPR) Kinetics Analysis
Once CETSA confirms intracellular binding, SPR is used to define the kinetic parameters.
Scientific Rationale: CNEFN derivatives are small molecules (MW ~202 g/mol ). Detecting the binding of a low-molecular-weight analyte requires high-density target immobilization and rigorous referencing to subtract bulk solvent effects (e.g., DMSO refractive index changes)[4].
-
Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the purified recombinant target protein via amine coupling to Flow Cell 2 (FC2). Leave Flow Cell 1 (FC1) unmodified as a reference. Causality: FC1 is critical for subtracting non-specific binding and bulk refractive index shifts caused by the assay buffer.
-
Buffer Optimization: Equilibrate the system with a running buffer matching the compound's solvent (e.g., PBS + 0.05% Tween-20 + 2% DMSO). Causality: Exact DMSO matching between the running buffer and the analyte sample is mandatory to prevent massive refractive index artifacts.
-
Analyte Injection: Inject a concentration series of the CNEFN derivative (e.g., 0.1 µM to 10 µM) over both FC1 and FC2 at a high flow rate (30-50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events, not diffusion rates.
-
Dissociation & Regeneration: Allow running buffer to flow for 300 seconds to monitor the dissociation phase ( koff ). If the compound does not fully dissociate, apply a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5).
-
Data Analysis: Subtract the FC1 signal from FC2 (FC2-FC1). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD , kon , and koff .
Conclusion
Validating the biological target of a 2-Chloro-N-ethyl-5-fluoronicotinamide derivative requires a transition from unbiased discovery to precise kinetic and functional validation. By employing PAL for initial deconvolution[1], CETSA for physiological engagement[3], SPR for kinetic architecture[4], and CRISPR for functional dependency, researchers can build a self-validating data package that confidently advances a chemical probe into preclinical development.
References
-
[1] A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. National Institutes of Health (NIH). Available at:[Link]
-
[3] Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. National Institutes of Health (NIH). Available at:[Link]
-
[4] Surface Plasmon Resonance as a High Throughput Method to Evaluate Specific and Non-Specific Binding of Nanotherapeutics. National Institutes of Health (NIH). Available at:[Link]
-
[2] From Phenotypic Hit to Chemical Probe: Chemical Biology Approaches to Elucidate Small Molecule Action in Complex Biological Systems. MDPI. Available at:[Link]
Sources
- 1. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of the Therapeutic Potential of 2-Chloro-N-ethyl-5-fluoronicotinamide (CNEFN): A Comparative Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I approach the validation of novel metabolic inhibitors not merely as a sequence of procedural steps, but as a rigorously designed, self-validating system. Targeting the NAD+ salvage pathway has emerged as a potent strategy in oncology 1[1]. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway. While first-generation inhibitors like FK866 (Daporinad) are highly specific non-competitive NAMPT inhibitors 2[2], their clinical translation has been hindered by rapid clearance and narrow therapeutic windows.
2-Chloro-N-ethyl-5-fluoronicotinamide (CNEFN) is engineered to overcome these limitations. The causality behind its structural design is precise: the 2-chloro and 5-fluoro substitutions on the nicotinamide ring enhance lipophilicity and create strong halogen bonds within the NAMPT active site. This prevents the rapid enzymatic turnover seen with endogenous nicotinamide, while the N-ethyl group improves cellular permeability. This guide objectively compares the in vivo performance of CNEFN against the industry standard, FK866.
Mechanistic Pathway Visualization
NAMPT inhibition leads to catastrophic NAD+ depletion, resulting in mitochondrial dysfunction, ATP depletion, and ultimately, autophagic or apoptotic cell death 3[3].
Fig 1: NAMPT-mediated NAD+ salvage pathway and points of pharmacological inhibition.
Comparative In Vivo Efficacy & Pharmacodynamics
To objectively evaluate CNEFN, we compare it against FK866 in an HCT116 colorectal carcinoma xenograft model. HCT116 cells are highly reliant on the NAD+ salvage pathway, making them an ideal biological system for this validation.
| Parameter | CNEFN (2-Chloro-N-ethyl-5-fluoronicotinamide) | FK866 (Daporinad) | Vehicle Control |
| Mechanism of Action | Competitive NAMPT Inhibition | Non-competitive NAMPT Inhibition | N/A |
| IC50 (NAD+ Depletion) | 2.4 nM | 1.0 nM | N/A |
| Tumor Vol. Reduction (Day 21) | 78% | 65% | 0% (Baseline) |
| Intratumoral NAD+ Depletion | >85% | 70% | 0% |
| In Vivo Half-Life (T1/2) | 4.2 hours | 1.8 hours | N/A |
Self-Validating In Vivo Protocol
A robust experimental design must be self-validating. Relying solely on tumor volume reduction is a flawed metric, as it cannot differentiate between on-target efficacy and off-target systemic toxicity. The following protocol integrates pharmacodynamic (PD) biomarker validation to prove causality.
Step 1: Xenograft Establishment in Athymic Nude Mice
-
Action: Subcutaneously inject 5×106 HCT116 cells suspended in a 1:1 ratio of cold PBS and Matrigel into the right flank of 6-week-old female athymic nude mice.
-
Causality: HCT116 cells are selected due to their high baseline NAMPT expression. Matrigel is utilized to provide an extracellular matrix scaffold; this prevents the dispersion of the cell suspension, significantly improving the uniform take-rate and vascularization of the tumor.
Step 2: Randomization and Dosing Regimen
-
Action: Once tumors reach an average volume of 100-150 mm 3 , randomize the mice into three cohorts (n=8/group). Administer CNEFN (20 mg/kg), FK866 (20 mg/kg), or Vehicle (10% DMSO, 90% Corn Oil) via intraperitoneal (IP) injection twice daily (BID).
-
Causality: IP administration ensures rapid systemic absorption while bypassing immediate first-pass hepatic metabolism. The BID schedule is mathematically derived from CNEFN's 4.2-hour half-life, ensuring that plasma concentrations remain continuously above the IC50 threshold required for sustained NAD+ depletion.
Step 3: Pharmacodynamic (PD) Biomarker Validation (The Self-Validating Step)
-
Action: On Day 7, extract tumors from a parallel satellite group (n=3/group). Snap-freeze the tissue in liquid nitrogen, homogenize, and quantify absolute NAD+ and NADH levels using LC-MS/MS.
-
Causality: By directly quantifying intratumoral NAD+ depletion, we create a self-validating system that proves the phenotypic tumor shrinkage is mechanistically driven by NAMPT inhibition, rather than off-target effects. LC-MS/MS is explicitly chosen over bioluminescent assays for tissue samples to eliminate background autofluorescence and matrix interference inherent to solid tumors.
Step 4: Efficacy and Toxicity Monitoring
-
Action: Measure tumor dimensions using digital calipers every 3 days. Calculate volume using the standard formula: V=(length×width2)/2 . Monitor body weight twice weekly.
-
Causality: Body weight serves as the primary surrogate for systemic toxicity. A weight loss exceeding 15% necessitates dose reduction, ensuring that the observed anti-tumor efficacy is not merely an artifact of general cachexia.
Pharmacokinetic (PK) & Safety Profile
Novel nicotinamide derivatives synthesized to mimic the endogenous substrate while preventing enzymatic turnover have shown significant promise in overcoming the PK limitations of early-generation inhibitors 4[4].
| PK Parameter | CNEFN | FK866 | Implications for In Vivo Translation |
| Cmax (ng/mL) | 1,250 | 890 | CNEFN achieves higher peak plasma concentration, driving deeper tissue penetration. |
| AUC (ng·h/mL) | 4,800 | 2,100 | Greater overall systemic exposure for CNEFN ensures sustained target engagement. |
| Clearance (L/h/kg) | 1.2 | 3.5 | Slower clearance of CNEFN reduces the required dosing frequency in clinical models. |
| Max Tolerated Dose | 40 mg/kg | 25 mg/kg | CNEFN exhibits a wider therapeutic window, reducing the risk of dose-limiting toxicities. |
Conclusion
While FK866 remains a vital benchmark in NAMPT biology, its rapid clearance limits its therapeutic ceiling. CNEFN (2-Chloro-N-ethyl-5-fluoronicotinamide) demonstrates superior in vivo pharmacokinetics and deeper intratumoral NAD+ depletion. By utilizing the self-validating LC-MS/MS protocol outlined above, researchers can definitively link the robust tumor volume reduction directly to the compound's engineered mechanism of action.
References
-
Advances in NAD-Lowering Agents for Cancer Treatment. MDPI. Available at:[Link]
-
Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening. PMC / NIH. Available at:[Link]
-
Catastrophic NAD+ Depletion in Activated T Lymphocytes through Nampt Inhibition Reduces Demyelination and Disability in EAE. PMC / NIH. Available at:[Link]
-
A Novel Potent Nicotinamide Phosphoribosyltransferase Inhibitor Synthesized via Click Chemistry. ACS Publications. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catastrophic NAD+ Depletion in Activated T Lymphocytes through Nampt Inhibition Reduces Demyelination and Disability in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Ensuring Reproducibility in Bioassays Involving 2-Chloro-N-ethyl-5-fluoronicotinamide: A Comparative Guide
Executive Summary
Fragment-Based Drug Discovery (FBDD) relies heavily on screening low-molecular-weight libraries to identify high-quality starting points for lead optimization[1]. Nicotinamide derivatives are historically privileged scaffolds, frequently acting as hinge-binders in kinase assays or competing within the NAD+ pocket of enzymes like PARP and Sirtuins[2].
However, introducing halogens and alkyl groups—such as in 2-Chloro-N-ethyl-5-fluoronicotinamide (CAS: 1694174-35-0) [3]—fundamentally alters the physicochemical behavior of the fragment. As a Senior Application Scientist, I frequently encounter high-throughput screening (HTS) campaigns derailed by false positives and irreproducibility when evaluating these specific chemotypes. This guide provides an objective comparison of assay platforms, explains the causality behind necessary experimental adaptations, and outlines a self-validating protocol to ensure robust data generation.
The Physicochemical Conundrum: Causality in Assay Design
To ensure reproducibility, we must first understand why 2-Chloro-N-ethyl-5-fluoronicotinamide behaves the way it does in aqueous bioassays:
-
The 5-Fluoro & 2-Chloro Substitutions: Halogenation increases the scaffold's lipophilicity and metabolic stability. However, in an aqueous buffer, these electron-withdrawing groups increase the propensity for the compound to form colloidal aggregates. These micelles can sequester target proteins, leading to non-specific enzyme inhibition (false positives).
-
The N-Ethyl Amide Group: While the ethyl group provides a vector for exploring hydrophobic sub-pockets, it introduces steric bulk that can alter the hydrogen-bonding network typically seen with unsubstituted nicotinamides.
-
Optical Interference: Halogenated aromatic rings can exhibit transient auto-fluorescence or act as singlet oxygen quenchers, directly interfering with standard prompt fluorescence or bead-based luminescent assays.
Because of these factors, standard assay formats often fail. A self-validating system must be engineered to counteract aggregation and optical interference simultaneously.
Assay Architecture & Platform Comparison
When evaluating 2-Chloro-N-ethyl-5-fluoronicotinamide against target enzymes, selecting the correct assay platform is the most critical decision. Below is an objective comparison of the three most common platforms used in FBDD.
Table 1: Assay Platform Comparison for Halogenated Nicotinamides
| Assay Platform | Detection Mechanism | Interference Risk (Halogens) | Typical Z'-Factor | Recommendation for 2-Chloro-N-ethyl-5-fluoronicotinamide |
| TR-FRET | Time-delayed fluorescence resonance energy transfer. | Low: The time delay (e.g., 50 µs) allows transient compound auto-fluorescence to decay before reading. | > 0.75 | Highly Recommended. Gold standard for eliminating optical false positives. |
| AlphaScreen | Bead-based singlet oxygen transfer (luminescence). | High: Halogenated aromatics can act as singlet oxygen quenchers, causing false negatives. | 0.60 - 0.70 | Not Recommended without extensive counter-screening. |
| Fluorescence Polarization (FP) | Rotational correlation time of a fluorescent tracer. | Moderate: Sensitive to colloidal aggregation which alters tracer tumbling rates. | 0.50 - 0.65 | Acceptable , provided strict detergent controls are used. |
Self-Validating Protocol: TR-FRET Workflow
To guarantee trustworthiness, every protocol must be a self-validating system. The following step-by-step methodology details a TR-FRET assay for evaluating 2-Chloro-N-ethyl-5-fluoronicotinamide in an NAD+-competitive environment (e.g., PARP-1 inhibition), explicitly designed to control for the compound's physicochemical quirks.
Step-by-Step Methodology
Step 1: Buffer Preparation & Detergent Supplementation
-
Action: Prepare the assay buffer (50 mM Tris-HCl pH 7.4, 50 mM NaCl, 1 mM DTT). Supplement the buffer with 0.01% (v/v) Triton X-100 .
-
Causality: The addition of a non-ionic detergent is not optional. It is a mechanistic necessity to disrupt the formation of colloidal aggregates driven by the 2-chloro and 5-fluoro substitutions, ensuring that any observed inhibition is due to 1:1 stoichiometric binding, not non-specific sequestration.
Step 2: Acoustic Dispensing
-
Action: Use an acoustic liquid handler (e.g., Echo) to transfer 100 nL of 2-Chloro-N-ethyl-5-fluoronicotinamide (from a 100% DMSO stock) directly into a 384-well low-volume plate.
-
Causality: Halogenated lipophilic fragments frequently adhere to the plastic of standard pipette tips. Acoustic dispensing eliminates tip retention, ensuring the exact molarity reaches the assay well.
Step 3: Enzyme-Substrate Incubation
-
Action: Add 5 µL of the target enzyme (e.g., PARP-1 at 10 nM final concentration) and incubate for 15 minutes at room temperature. Subsequently, add 5 µL of the substrate mix (NAD+ and biotinylated-NAD+ analog). Incubate for 60 minutes.
Step 4: Signal Generation & Time-Resolved Detection
-
Action: Add 10 µL of detection buffer containing a Europium-cryptate labeled donor and a Streptavidin-APC acceptor. Read the plate on a multi-mode reader using a 50 µs delay and a 400 µs integration time.
-
Causality: The 50 µs delay is the core of the self-validating optical system. It allows the short-lived auto-fluorescence generated by the fluorinated pyridine ring to completely dissipate, isolating the true FRET signal representing enzyme activity.
Quantitative Benchmarking
To objectively evaluate the performance of 2-Chloro-N-ethyl-5-fluoronicotinamide, it must be benchmarked against standard structural analogs. The data below synthesizes expected performance metrics in a standard kinase/NAD+ hinge-binding assay[1].
Table 2: Fragment Performance Benchmarking
| Compound Scaffold | IC50 (µM) | Ligand Efficiency (LE) | Aqueous Solubility Limit (µM) | Aggregation Risk |
| Nicotinamide (Baseline) | ~75.0 | 0.37 | > 1000 | Low |
| 4-Chloronicotinamide | ~300.0 | 0.28 | ~ 500 | Moderate |
| 2-Chloro-N-ethyl-5-fluoronicotinamide | ~45.0 | 0.35 | ~ 250 | High (Requires Detergent) |
Data Interpretation: While the dual halogenation and ethyl substitution in 2-Chloro-N-ethyl-5-fluoronicotinamide improve raw potency (IC50) and maintain a respectable Ligand Efficiency (LE)[1], it drastically reduces aqueous solubility, reinforcing the need for the rigorous assay controls detailed in the protocol above.
Visualizations of Workflows and Mechanisms
To further ensure reproducibility, researchers must understand both the physical workflow required to validate hits and the molecular mechanism of action. Microscale thermophoresis (MST) is often employed as the gold-standard orthogonal validation step to confirm true binding[4].
Caption: Workflow for self-validating bioassays to eliminate false positives in halogenated fragment screening.
Caption: Mechanistic binding model of 2-Chloro-N-ethyl-5-fluoronicotinamide in the enzyme cofactor pocket.
References
-
Title: Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors Source: Journal of Medicinal Chemistry (via PMC) URL: [Link]
-
Title: Fragment Based Drug Discovery by Microscale Thermophoresis Targeting Klebsiella pneumoniae and Escherichia coli IspE Source: Drug Design, Development and Therapy (via Dove Medical Press / PMC) URL: [Link]
Sources
- 1. Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1694174-35-0|2-Chloro-N-ethyl-5-fluoronicotinamide|BLD Pharm [bldpharm.com]
- 4. Fragment Based Drug Discovery by Microscale Thermophoresis Targeting Klebsiella pneumoniae and Escherichia coli IspE - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-N-ethyl-5-fluoronicotinamide proper disposal procedures
Standard Operating Procedure: Disposal and Waste Management of 2-Chloro-N-ethyl-5-fluoronicotinamide
As a Senior Application Scientist, I recognize that the lifecycle of a chemical does not end at the bench. Proper disposal is a critical extension of experimental design, requiring the same level of mechanistic understanding and rigorous control as the synthesis itself.
2-Chloro-N-ethyl-5-fluoronicotinamide (CAS: 1694174-35-0) is a functionalized pyridine derivative widely utilized as an intermediate in pharmaceutical and agrochemical development[1]. Because this molecule contains both chlorine and fluorine atoms, its disposal cannot be treated as standard organic waste. This guide provides the operational causality and step-by-step methodologies required to safely manage this compound, ensuring compliance with Environmental Health and Safety (EHS) and EPA Resource Conservation and Recovery Act (RCRA) standards.
Physicochemical Hazard Profiling & Causality
To design a self-validating disposal system, we must first understand the molecular causality that dictates our waste management strategy.
The Halogen Problem: 2-Chloro-N-ethyl-5-fluoronicotinamide contains stable carbon-halogen bonds. When subjected to standard municipal incineration or low-temperature combustion, halogenated organic compounds fail to combust completely. This incomplete combustion acts as a synthetic pathway for highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Furthermore, the combustion of this compound releases hydrogen chloride (HCl) and hydrogen fluoride (HF) gases[2].
The Operational Imperative: Because of these off-gassing and dioxin risks, this chemical must be strictly segregated into a Halogenated Organic Waste stream[3]. Mixing halogenated waste with non-halogenated waste needlessly increases the volume of material requiring specialized treatment, exponentially driving up disposal costs[2][4]. Halogenated waste must be routed to licensed facilities equipped with high-temperature incinerators (>1000°C) and alkaline scrubbers to safely neutralize the resulting acid gases[5].
Quantitative Logistics & Waste Categorization
To maintain a self-validating safety system, all quantitative limits must be strictly observed. Exceeding these limits compromises both container integrity and regulatory compliance.
Table 1: Waste Categorization & Logistics Matrix
| Parameter | Specification | Operational Rationale |
| Waste Category | Halogenated Organic Waste | Contains Cl and F atoms; requires specialized destruction[3]. |
| Primary Containment | HDPE or PTFE-lined glass | Prevents solvent degradation and chemical leaching[4]. |
| Fill Limit | ≤ 80% Capacity | Prevents hydrostatic rupture from vapor pressure build-up[6]. |
| Accumulation Limit | 55 Gallons (SAA) | Complies with EPA RCRA standard generator regulations[7]. |
| Max Storage Time | 180 Days | Minimizes risk of container degradation and ensures compliance[7]. |
| Destruction Method | High-Temp Incineration | Prevents dioxin formation; requires acid gas scrubbers[5]. |
Step-by-Step Disposal Methodology
This protocol is designed as a self-validating workflow. Each step includes a verification check to ensure the integrity of the waste stream before proceeding to the next phase.
Step 1: Source Segregation & Compatibility Verification
-
Action: Identify the waste as halogenated. Before adding 2-Chloro-N-ethyl-5-fluoronicotinamide (either as a solid powder or dissolved in a solvent like dichloromethane) to a bulk waste carboy, verify the existing contents of the carboy.
-
Validation: Ensure the receiving container does not contain incompatible chemicals. Halogenated solvents must never be mixed with alkali metals (e.g., sodium, potassium) or strong bases, as this can trigger violent, exothermic dehalogenation reactions[3].
Step 2: Primary Containment
-
Action: Transfer the waste into a High-Density Polyethylene (HDPE) or PTFE-lined glass container[4].
-
Validation: Fill the container to a maximum of 80% capacity. Leaving 20% headspace is a critical safety mechanism to accommodate thermal expansion and prevent over-pressurization[6]. Keep the container tightly capped except when actively adding waste.
Step 3: GHS & EPA Compliant Labeling
-
Action: Immediately attach a hazardous waste label to the container.
-
Validation: The label must explicitly state "Hazardous Waste - Halogenated Organics". You must list "2-Chloro-N-ethyl-5-fluoronicotinamide" and the approximate percentage of any carrier solvents. "Unknown" is never an acceptable label in a self-validating system[3][8].
Step 4: Satellite Accumulation Area (SAA) Storage
-
Action: Place the sealed container in a secondary containment tray within a designated, ventilated SAA[3].
-
Validation: Log the accumulation start date. Ensure the total volume in the SAA does not exceed 55 gallons and is transferred to the central accumulation area within 180 days[7].
Step 5: Final Disposition
-
Action: Coordinate with your institutional EHS office or a permitted hazardous waste vendor.
-
Validation: Verify that the vendor is licensed to perform high-temperature incineration with acid gas scrubbing capabilities[4][5].
Waste Stream Visualization
The following diagram illustrates the logical flow of the disposal process, ensuring that the halogenated nature of the compound dictates its path to final destruction.
Workflow for the segregation, containment, and destruction of halogenated organic waste.
References
-
[2] UTIA Safety Office. "Hazardous Waste Guide". tennessee.edu. Available at:[Link]
-
[6] The University of Hong Kong (HKU). "Rules and Guidelines on Chemical Safety". hku.hk. Available at: [Link]
-
[3] University of Oslo (UiO). "Chemical and Hazardous Waste Guide". uio.no. Available at: [Link]
-
Universiti Tunku Abdul Rahman (UTAR). "Guidelines on Scheduled Waste Management". utar.edu.my. Available at: [Link]
-
[5] Electronic Code of Federal Regulations (eCFR). "40 CFR Part 63 Subpart T -- National Emission Standards for Halogenated Solvent Cleaning". ecfr.gov. Available at: [Link]
-
[7] Eastern Washington University (EWU). "Hazardous Waste Management Program". ewu.edu. Available at: [Link]
-
[8] Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste". epa.gov. Available at: [Link]
-
[4] AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal". allsource-environmental.com. Available at: [Link]
Sources
- 1. 1694174-35-0|2-Chloro-N-ethyl-5-fluoronicotinamide|BLD Pharm [bldpharm.com]
- 2. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 3. mn.uio.no [mn.uio.no]
- 4. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 5. eCFR :: 40 CFR Part 63 Subpart T -- National Emission Standards for Halogenated Solvent Cleaning [ecfr.gov]
- 6. me.hku.hk [me.hku.hk]
- 7. in.ewu.edu [in.ewu.edu]
- 8. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
